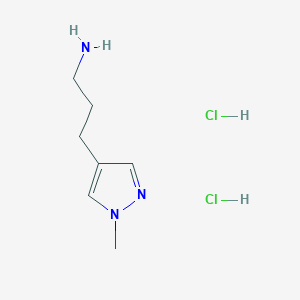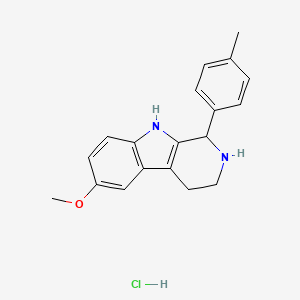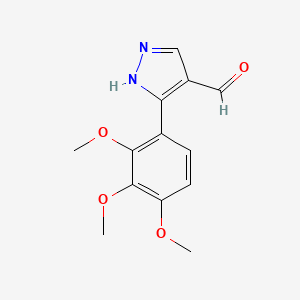![molecular formula C12H22Cl3N3 B7982184 1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride](/img/structure/B7982184.png)
1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by its molecular structure, which includes a phenyl group attached to a piperazine ring substituted with a methyl group and a methanamine group, followed by three hydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylpiperazine and 4-(4-methylpiperazin-1-YL)phenylmethanamine.
Reaction Steps: The reaction involves the nucleophilic substitution of the phenyl group with the piperazine ring, followed by the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides, are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.
Substitution Products: Substituted derivatives with different functional groups attached to the piperazine ring.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a tool in biological research, often used to study the effects of piperazine derivatives on biological systems.
Industry: It is utilized in the chemical industry for the production of various chemical products and intermediates.
作用机制
The mechanism by which 1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds: Piperazine derivatives such as 1-(3-Aminopropyl)-4-methylpiperazine and (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone are structurally related to 1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride.
Uniqueness: While these compounds share the piperazine ring structure, the presence of different substituents and functional groups leads to variations in their chemical properties and biological activities. The unique combination of the phenyl group and the methanamine group in this compound distinguishes it from other piperazine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;;;/h2-5H,6-10,13H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDFYUMRIQMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
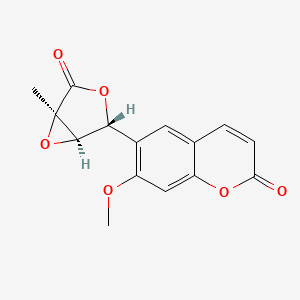


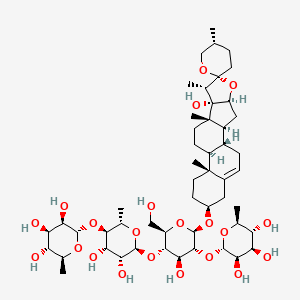
![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7982142.png)
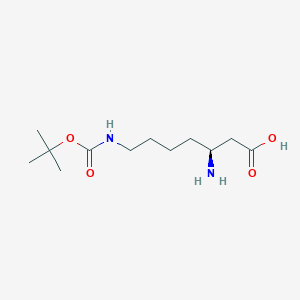
![4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B7982166.png)
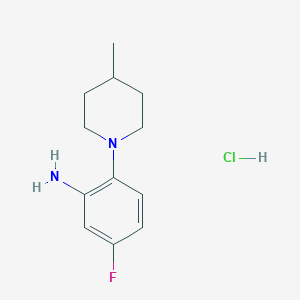
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982176.png)

![[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride](/img/structure/B7982191.png)
